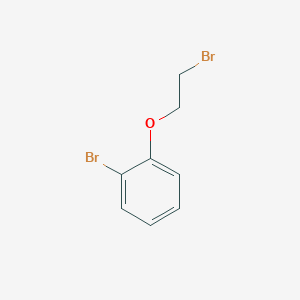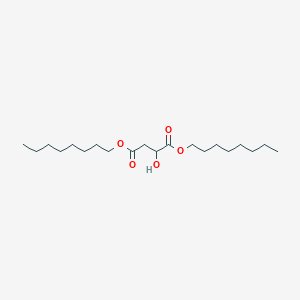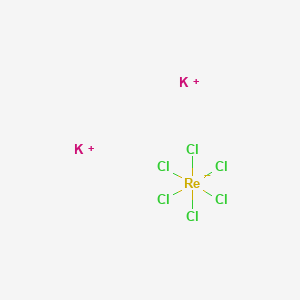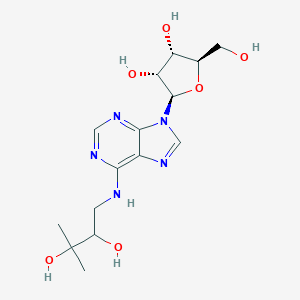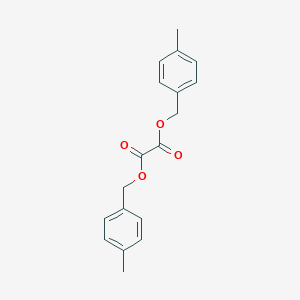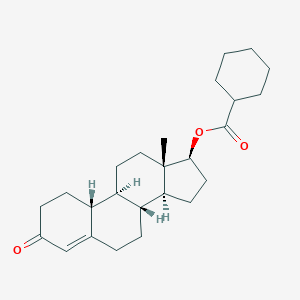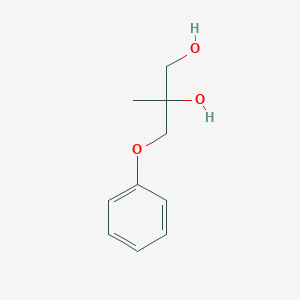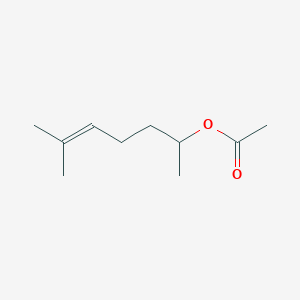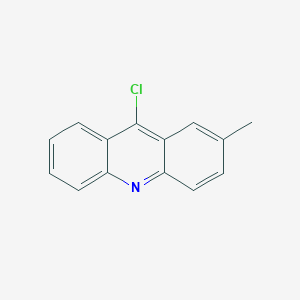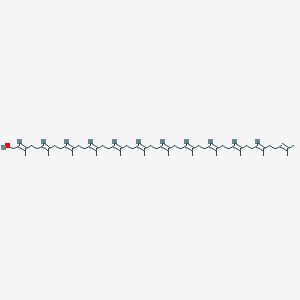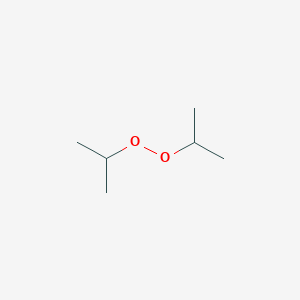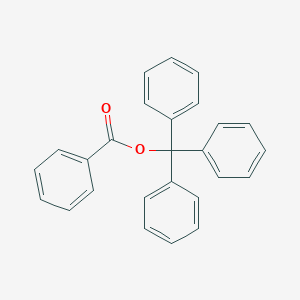
Trityl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trityl benzoate is a chemical compound that is commonly used in scientific research. It is a white crystalline powder that is soluble in many organic solvents. Trityl benzoate is often used as a protecting group for carboxylic acids in organic synthesis due to its stability and ease of removal.
Applications De Recherche Scientifique
Trityl benzoate has a wide range of scientific research applications. It is commonly used as a protecting group for carboxylic acids in organic synthesis, particularly in the synthesis of peptides and nucleotides. Trityl benzoate can also be used as a reagent in the synthesis of other organic compounds, such as esters and amides. Additionally, trityl benzoate has been used in the development of new materials, such as polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of trityl benzoate is related to its ability to protect carboxylic acids in organic synthesis. Trityl benzoate reacts with the carboxylic acid group to form a stable ester, which can then be used in further reactions. The protecting group can be removed using mild acid or base conditions, which allows for the recovery of the original carboxylic acid.
Effets Biochimiques Et Physiologiques
Trityl benzoate does not have any known biochemical or physiological effects. It is an inert compound that is not metabolized by the body.
Avantages Et Limitations Des Expériences En Laboratoire
Trityl benzoate has several advantages for lab experiments. It is a stable and easily removable protecting group for carboxylic acids, which makes it useful in organic synthesis. Trityl benzoate is also relatively inexpensive and readily available. However, trityl benzoate has some limitations. It can be difficult to remove the protecting group under certain conditions, which can lead to unwanted side reactions. Additionally, trityl benzoate can be sensitive to moisture and air, which can affect its stability.
Orientations Futures
There are several future directions for the use of trityl benzoate in scientific research. One area of interest is the development of new protecting groups that are more stable and easier to remove than trityl benzoate. Another area of interest is the use of trityl benzoate in the synthesis of new materials, such as metal-organic frameworks and covalent organic frameworks. Additionally, trityl benzoate could be used in the development of new drugs and therapeutics, particularly in the area of peptide and nucleotide synthesis.
Conclusion:
Trityl benzoate is a useful compound in scientific research due to its stability and ease of removal as a protecting group for carboxylic acids. It has a wide range of applications in organic synthesis, materials science, and drug development. While trityl benzoate has some limitations, it remains an important compound in the field of organic chemistry. Future research in this area will likely lead to new and exciting applications for trityl benzoate.
Méthodes De Synthèse
Trityl benzoate can be synthesized through the reaction of benzoyl chloride with triphenylmethanol in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate trityl chloride, which then reacts with benzoyl chloride to form trityl benzoate. The reaction is typically carried out under reflux conditions and can be monitored using thin-layer chromatography.
Propriétés
Numéro CAS |
17714-77-1 |
|---|---|
Nom du produit |
Trityl benzoate |
Formule moléculaire |
C26H20O2 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
trityl benzoate |
InChI |
InChI=1S/C26H20O2/c27-25(21-13-5-1-6-14-21)28-26(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
Clé InChI |
IWTBESTVUWMZEH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



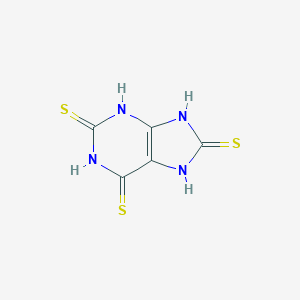
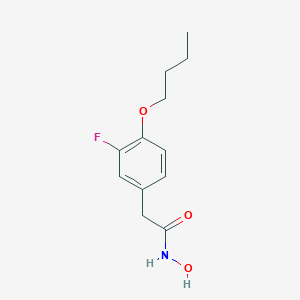
![7-Butylbicyclo[4.1.0]heptane](/img/structure/B103331.png)
